Zirconium oxide sulphate

Mesoporous materials Heterogeneous catalysis Thermal stability

Generic zirconium salts often fail due to chloride contamination or thermal collapse. Zirconium oxide sulphate (Zr₅O₈(SO₄)₂) offers unique partial oxide character. - **Thermal Stability:** Maintains mesoporous structure up to 500°C; highest among templated transition metal oxides. - **Nuclear-Grade Separation:** Validated Zr/Hf separation factor of 10-20; Hf < 50 ppm using alkyl amine extraction. - **Electroplating:** 3× corrosion resistance improvement in Cu coatings (0.5 M H₂SO₄). - **Specifications:** Purity up to 99.5%; white powder or moist cake.

Molecular Formula O5SZr
Molecular Weight 203.29 g/mol
CAS No. 62010-10-0
Cat. No. B3427810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZirconium oxide sulphate
CAS62010-10-0
Molecular FormulaO5SZr
Molecular Weight203.29 g/mol
Structural Identifiers
SMILES[O-2].[O-]S(=O)(=O)[O-].[Zr+4]
InChIInChI=1S/H2O4S.O.Zr/c1-5(2,3)4;;/h(H2,1,2,3,4);;/q;-2;+4/p-2
InChIKeyQRTRRDMHGTZPBF-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zirconium Oxide Sulfate: Technical & Procurement Overview


Zirconium oxide sulfate (CAS 62010-10-0), also designated as zirconium basic sulfate or zirconium oxysulfate, is an inorganic zirconium salt characterized by a variable stoichiometry commonly represented as Zr₅O₈(SO₄)₂ or Zr₃O₅SO₄·nH₂O [1]. This compound occupies a distinct niche among water-soluble zirconium precursors, existing as a white powder or moist cake with purity specifications typically ranging from 95% to 99.5% . Unlike anhydrous zirconium sulfate (Zr(SO₄)₂) which demonstrates high aqueous solubility, zirconium oxide sulfate exhibits limited water solubility and is structurally positioned between fully hydrated sulfate salts and zirconium oxide, conferring a unique balance of reactivity and stability that underpins its utility in catalysis, surface coatings, and advanced materials synthesis [2].

Inorganic zirconium precursor with reported controlled hydrolysis kinetics
Intermediate oxide-sulfate character supports catalysis, coatings, and advanced materials synthesis
Limited aqueous solubility; structurally distinct from fully hydrated sulfate salts

Why Zirconium Oxide Sulfate Cannot Be Substituted


Procurement decisions involving zirconium salts frequently encounter the erroneous assumption that zirconium oxide sulfate, zirconium sulfate tetrahydrate, and zirconium oxychloride are functionally interchangeable. This assumption fails because the speciation, hydrolysis behavior, and thermal decomposition pathways of these compounds diverge substantially. Zirconium oxychloride (ZrOCl₂·8H₂O) demonstrates high aqueous solubility and generates corrosive chloride ions upon dissolution, whereas zirconium sulfate (Zr(SO₄)₂·4H₂O) exhibits complete water solubility but limited thermal stability above 400°C [1]. In contrast, zirconium oxide sulfate occupies an intermediate position: its partial oxide character imparts controlled hydrolysis kinetics and superior thermal stability to 500°C in mesostructured forms, enabling applications where chloride contamination is unacceptable or where high-temperature processing is required [2]. Generic substitution without verification of specific performance metrics can lead to catalyst deactivation, coating delamination, or product contamination that the baseline evidence below quantifies.

Zirconium Oxide Sulfate
ZrOCl₂·8H₂O
Zr(SO₄)₂·4H₂O
Hydrolysis behavior
Controlled, partial oxide character
Rapid; releases corrosive Cl⁻
Complete aqueous solubility
Thermal stability
Reported to ~500°C (mesostructured)
May degrade above 400°C
May degrade above 400°C
Chloride contamination
Chloride-free
Corrosive Cl⁻ release risk
Chloride-free

Zirconium Oxide Sulfate: Differentiated Procurement Evidence


Thermal Stability of Mesostructured Zirconium Oxide-Sulfate

Zirconium oxide-sulfate prepared via surfactant-controlled synthesis exhibits mesostructural integrity retention up to 500°C, enabling complete surfactant removal by calcination without pore collapse [1]. This thermal stability is reported as the highest among porous transition metal oxides prepared via comparable surfactant-templated synthetic routes [1].

Thermal stability
Class-level
Up to 500°C
Reported highest in tested set for mesostructured integrity retention
Surfactant-templated synthesis; XRD, TEM, EXAFS confirmed
Mesoporous materials Heterogeneous catalysis Thermal stability

Zr-Hf Separation by Oxysulfate Solvent Extraction

In a commercial solvent extraction process for nuclear-grade zirconium production, selective extraction of zirconium oxysulfate using high-molecular-weight alkyl amines achieves a Zr/Hf separation factor of 10–20 under optimized acid concentration conditions [1]. This process yields zirconium sponge containing hafnium at less than 50 ppm [1].

Zr/Hf separation
Head-to-head
Factor 10–20
Reported single-stage enrichment; Hf <50 ppm in product
Alkyl amine extraction; commercial operation since 1979
Nuclear materials Solvent extraction Zr-Hf separation

Corrosion Resistance of Copper-Zirconia Composite Coatings

Copper-matrix composite coatings containing embedded zirconium oxide particles, prepared from acid copper sulfate plating baths, demonstrate a threefold reduction in corrosion rate compared to electrodeposited pure copper when evaluated in 0.5 M sulfuric acid [1]. This improvement is attributed to increased polarization resistance conferred by the dispersed zirconium oxide phase.

Corrosion resistance
Head-to-head
reduction vs. pure Cu
Reported composite coating performance context
0.5 M H₂SO₄; polarization resistance and impedance
Corrosion protection Composite coatings Electrodeposition

Sulfate Incorporation in Anodic Zirconium Oxide Films

Anodizing zirconium in 1 M H₂SO₄ at 100 mA cm⁻² produces oxide films containing sulfated zirconia (sulfate-incorporated ZrO₂). XPS analysis reveals a strong inverse correlation between the sulfur content in the oxide layer and the measured corrosion current density in Ringer's physiological solution [1]. The maximum sulfate incorporation occurs at an anodizing voltage of 80 V under the reported conditions [1].

Sulfate incorporation
Supporting
Max at 80 V anodizing
Reported inverse correlation with corrosion current density
1 M H₂SO₄; 100 mA cm⁻²; XPS confirmed
Anodizing Corrosion resistance Surface modification

Esterification Catalysis with Zirconium Basic Sulfate

In a patented process for directly esterified fatty acid isethionate (DEFI) production, zirconium basic sulfate (explicitly defined in the patent as zirconium oxide sulfate) is identified among preferred zirconium salts alongside zirconium basic carbonate and aluminum zirconium salts [1]. The patent specifies that Group 4 metal-based catalysts, particularly zirconium-based catalysts, accelerate the esterification reaction to achieve commercially viable yields [1].

Esterification catalysis
Patent-reported
Preferred Zr salt in DEFI process
Supports surfactant synthesis catalyst selection review
U.S. Patent 6,963,004 B2; qualitative preference stated
Esterification catalysis Surfactant synthesis Group 4 catalysts

Zirconium Oxide Sulfate: Validated Application Scenarios


Nuclear-Grade Zirconium Production via Solvent Extraction

For facilities producing zirconium sponge destined for nuclear reactor cladding applications, procurement of zirconium oxysulfate or its derivative extraction streams enables a validated commercial process achieving Zr/Hf separation factors of 10–20 and final hafnium concentrations below 50 ppm [1]. This extraction system, operational since 1979, employs high-molecular alkyl amines for selective oxysulfate complexation and demonstrates long-term extractant stability with minimal water solubility (≤20 ppm), addressing both separation efficiency and environmental compliance requirements [1].

Mesoporous Catalyst Support Fabrication

In the synthesis of ordered mesoporous catalyst supports, zirconium oxide-sulfate precursors enable surfactant removal via calcination at temperatures up to 500°C while preserving the hexagonally ordered pore architecture [1]. This thermal stability—reported as the highest among surfactant-templated porous transition metal oxides—permits the generation of high-surface-area MCM-41 analogue materials without the structural collapse that plagues less thermally robust metal oxide frameworks under identical calcination conditions [1].

Acid-Resistant Copper Composite Coatings

Electroplating operations seeking to enhance the corrosion resistance of copper coatings in acidic media should consider zirconium oxide sulfate-derived particle incorporation. Composite coatings containing embedded zirconium oxide particles reduce the corrosion rate by a factor of three in 0.5 M sulfuric acid compared to pure electrodeposited copper, as demonstrated by polarization resistance and impedance spectroscopy measurements [1]. This threefold improvement directly translates to extended component service life in automotive, marine, and chemical processing equipment exposed to acidic conditions.

Anodic Oxide Films for Biomedical Zirconium Implants

For surface treatment of zirconium-based biomedical implants, anodizing in sulfuric acid electrolytes produces oxide films whose corrosion resistance in physiological Ringer's solution correlates directly and inversely with incorporated sulfate content [1]. Process engineers can optimize anodizing voltage (with maximum sulfate incorporation observed at 80 V under 100 mA cm⁻² galvanostatic conditions) to tailor the corrosion current density of the resulting sulfated zirconia film, providing quantifiably tunable surface protection for implant applications [1].

Application
Selection Property
Validation Focus
Nuclear-grade Zr production
Solvent extraction selectivity
Zr/Hf separation factor review
Mesoporous catalyst supports
Mesostructural thermal stability
Pore architecture retention after calcination
Acid-resistant composite coatings
Corrosion inhibition in acidic media
Polarization resistance and impedance review
Biomedical Zr surface treatment
Sulfate content tunability via anodizing
Corrosion current density in physiological media

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zirconium oxide sulphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.